molecular formula C9H7IN2O B12342348 6-Iodo-5-methyl-3H-quinazolin-4-one

6-Iodo-5-methyl-3H-quinazolin-4-one

Cat. No.: B12342348
M. Wt: 286.07 g/mol
InChI Key: JOVGHHODLWHPHZ-UHFFFAOYSA-N
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Description

6-Iodo-5-methyl-3H-quinazolin-4-one: is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-Iodo-5-methyl-3H-quinazolin-4-one typically involves the following steps :

    Starting Material: The synthesis begins with anthranilic acid, which is a common precursor for quinazolinone derivatives.

    Cyclization: The cyclization of the iodinated intermediate with formamide or a similar reagent leads to the formation of the quinazolinone ring.

    Methylation: The methyl group is introduced at the 5th position using methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

6-Iodo-5-methyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted quinazolinones with various functional groups.
  • Oxidized quinazoline derivatives.
  • Reduced dihydroquinazolinones.

Comparison with Similar Compounds

Uniqueness:

6-Iodo-5-methyl-3H-quinazolin-4-one is unique due to the presence of both the iodine atom and the methyl group, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

6-iodo-5-methyl-6H-quinazolin-4-one

InChI

InChI=1S/C9H7IN2O/c1-5-6(10)2-3-7-8(5)9(13)12-4-11-7/h2-4,6H,1H3

InChI Key

JOVGHHODLWHPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NC2=O)C=CC1I

Origin of Product

United States

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